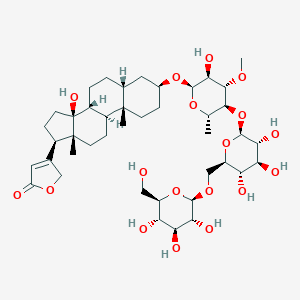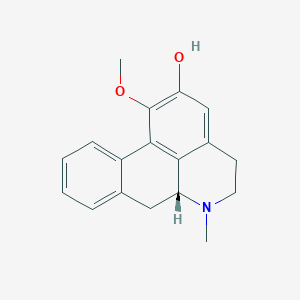
Vinorina
Descripción general
Descripción
(13-ethylidene-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl) acetate is a monoterpenoid indole alkaloid, a type of natural alkaloid found in the plant Rauvolfia serpentina. It plays a crucial role in the biosynthesis of the antiarrhythmic monoterpenoid indole alkaloid ajmaline . (13-ethylidene-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl) acetate is synthesized by the enzyme vinorine synthase, which catalyzes the reaction between acetyl-CoA and 16-epivellosimine .
Aplicaciones Científicas De Investigación
(13-ethylidene-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl) acetate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, vinorine is studied for its role in the biosynthesis of complex alkaloids. In biology, it is used to investigate the metabolic pathways of monoterpenoid indole alkaloids .
In medicine, vinorine has shown potential therapeutic effects, such as promoting motor function recovery and nerve regeneration after sciatic nerve injury . It has also exhibited anti-inflammatory, antibacterial, and antitumor activities . In industry, vinorine is used as a precursor for the synthesis of various pharmacologically active compounds .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (13-ethylidene-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl) acetate is synthesized through the enzymatic action of vinorine synthase. The reaction involves the substrates acetyl-CoA and 16-epivellosimine, resulting in the formation of vinorine and CoA . The enzyme belongs to the BAHD superfamily of acyltransferases, which are involved in the biosynthesis of various natural products .
Industrial Production Methods: Industrial production of vinorine typically involves the cultivation of Rauvolfia serpentina plants, followed by extraction and purification of the compound. The enzyme vinorine synthase can also be produced through recombinant DNA technology, allowing for the enzymatic synthesis of vinorine in vitro .
Análisis De Reacciones Químicas
Types of Reactions: (13-ethylidene-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl) acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the biosynthesis of other alkaloids, such as ajmaline .
Common Reagents and Conditions: Common reagents used in the reactions involving vinorine include acetyl-CoA, 16-epivellosimine, and various oxidizing and reducing agents. The reactions typically occur under mild conditions, with the enzyme vinorine synthase facilitating the process .
Major Products Formed: The major products formed from the reactions involving vinorine include ajmaline and other related alkaloids. These compounds have significant pharmacological properties, including antiarrhythmic and anticancer activities .
Comparación Con Compuestos Similares
(13-ethylidene-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl) acetate is similar to other monoterpenoid indole alkaloids, such as ajmaline, vinblastine, and vindoline . vinorine is unique in its specific role in the biosynthesis of ajmaline and its therapeutic effects on nerve regeneration . Ajmaline is primarily used as an antiarrhythmic agent, while vinblastine and vindoline are used in cancer treatment .
Propiedades
IUPAC Name |
(13-ethylidene-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-3-12-10-23-16-8-13(12)18-17(23)9-21(20(18)25-11(2)24)14-6-4-5-7-15(14)22-19(16)21/h3-7,13,16-18,20H,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDVMRAEPFQOSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2C3CC1C4C2CC5(C4OC(=O)C)C3=NC6=CC=CC=C56 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B207646.png)








![rel-2-[(1S,3S)-3-hydroxycyclohexyl)]-5-(2-methylnonan-2-yl)phenol](/img/structure/B208284.png)


